molecular formula C11H15NO3 B8700412 N-(4-Methoxybenzyl)glycine methyl ester HCl CAS No. 20839-80-9

N-(4-Methoxybenzyl)glycine methyl ester HCl

Cat. No.: B8700412
CAS No.: 20839-80-9
M. Wt: 209.24 g/mol
InChI Key: RTQRFFYQCLGKMZ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of glycine, where the amino group is substituted with a 4-methoxybenzyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-Methoxybenzyl)glycine ethyl ester hydrochloride
  • N-(4-Methoxybenzyl)glycine isopropyl ester hydrochloride
  • N-(4-Methoxybenzyl)glycine tert-butyl ester hydrochloride

Comparison: N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, isopropyl, and tert-butyl ester counterparts, the methyl ester form may exhibit different pharmacokinetic properties and stability under various conditions .

Properties

CAS No.

20839-80-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methylamino]acetate

InChI

InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2/h3-6,12H,7-8H2,1-2H3

InChI Key

RTQRFFYQCLGKMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium borohydride (438 mg, 1.2 mmol) was added to a solution of (E)-methyl 2-(4-methoxybenzylideneamino)acetate (2.0 g, 9.6 mmol) in a mixture of methanol (22 mL) and THF (11 mL) at 0° C. The reaction mixture was stirred 1 hour at room temperature then partionned between a solution of saturated ammonium chloride (20 mL) and ethyl acetate (30 mL). The aqueous phase was separated and extracted with ethyl acetate (3×50 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated to dryness. The title compound was obtained as a white oil (1.7 g, 85%).
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 91.3 g (0.441 mol) of [(4-methoxy-benzylidene)-amino]-acetic acid methyl ester in 500 ml of THF and 1000 ml of MeOH, 20 g (0.529 mol) of sodium borohydride is added portionwise at −10 to 0° C. The reaction mixture is stirred for 30 min. at −10 to 0° C. and quenched with sat. NH4Cl. After adding of ice-water, the mixture is concentrated to ¼ of whole volume and extracted with AcOEt. The combined extracts are washed with H2O and brine, dried over MgSO4 and concentrated under reduced pressure to give (4-methoxybenzylamino)-acetic acid methyl ester; NMR (CDCl3): 1.87 (br s, 1H), 3.41 (s, 2H), 3.73 (s, 3H), 3.74 (s, 2H), 3.8 (s, 3H), 6.86 (d, 2H, J=8.56 Hz), 7.24 (d, 2H, J=8.56 Hz).
Quantity
91.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium borohydride (438 mg, 1.2 mmol) was added to a solution of (E)-methyl 2-(4-methoxybenzylideneamino)acetate (2.0 g, 9.6 mmol) in a mixture of methanol (22 mL) and THF (11 mL) at 0° C. The reaction mixture was stirred 1 hour at room temperature then partitioned between a solution of saturated ammonium chloride (20 mL) and ethyl acetate (30 mL). The aqueous phase was separated and extracted with ethyl acetate (3×50 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated to dryness. The title compound was obtained as a white oil (1.7 g, 85%).
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Yield
85%

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